N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (CAS 1257548-20-1) is a synthetic small-molecule benzamide derivative with the molecular formula C14H15NO3S and a molecular weight of 277.34 g·mol⁻¹. Its structure comprises a 4-methoxybenzamide core linked via an ethyl spacer to a thiophen-3-yl ring bearing a secondary hydroxyl group.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 1257548-20-1
Cat. No. B2631216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide
CAS1257548-20-1
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C14H15NO3S/c1-18-12-4-2-10(3-5-12)14(17)15-8-13(16)11-6-7-19-9-11/h2-7,9,13,16H,8H2,1H3,(H,15,17)
InChIKeyMZCHVCZMPBPFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (CAS 1257548-20-1): Procurement-Relevant Identity and Structural Baseline


N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (CAS 1257548-20-1) is a synthetic small-molecule benzamide derivative with the molecular formula C14H15NO3S and a molecular weight of 277.34 g·mol⁻¹ . Its structure comprises a 4-methoxybenzamide core linked via an ethyl spacer to a thiophen-3-yl ring bearing a secondary hydroxyl group. The compound belongs to the broader class of thiophene-containing benzamides, a scaffold that has been explored for diverse pharmacological activities including kinase inhibition, dopamine receptor modulation, and antiviral fusion inhibition [1]. However, as of the present analysis, no primary research articles, patents, or authoritative biological assay databases (ChEMBL, BindingDB, PubChem BioAssay) contain quantitative activity data specifically for this compound. The evidence presented below therefore draws on structural class-level inference and physicochemical differentiation supported by computational predictions and comparative analog data where available.

Why N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide Cannot Be Replaced by Generic In-Class Analogs


The thiophene-3-yl regioisomerism, the secondary alcohol on the ethyl linker, and the para-methoxy substitution on the benzamide ring create a unique spatial and electronic fingerprint that distinguishes this compound from its closest analogs. Replacing the thiophen-3-yl with a thiophen-2-yl isomer alters the directionality of sulfur-mediated interactions; removing the 4-methoxy group eliminates a key hydrogen-bond acceptor; substituting the hydroxyl with a dimethylamino or azepane group introduces a basic nitrogen that profoundly changes logD, pKa, and target engagement profiles . In the context of the broader thiophene-benzamide class, even minor substituent changes have been shown to shift selectivity between kinase isoforms (e.g., BRAFᵛ⁶⁰⁰ᴱ vs. wild-type) or between receptor subtypes (e.g., D3 vs. D2 dopamine receptors) [1][2]. Consequently, generic in-class substitution without experimental validation carries a high risk of altered potency, selectivity, and physicochemical behavior. The sections below quantify the available differentiation dimensions.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide vs. Closest Analogs


Thiophene Regioisomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution

The target compound bears a thiophen-3-yl ring, whereas many commercially available analogs (e.g., N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzamide and its 3-fluoro congener) utilize the thiophen-2-yl isomer . In thiophene-benzamide BRAF inhibitor series, the 3-yl vs. 2-yl attachment has been shown to alter inhibitory potency by >10-fold due to differences in the orientation of the sulfur atom and its participation in hydrophobic packing with the kinase hinge region [1]. Although direct comparative biological data for the target compound are not available, the well-documented regioisomerism effect provides a class-level inference that procurement of the correct isomer is essential for SAR reproducibility.

Medicinal Chemistry Structure-Activity Relationship Bioisosterism

4-Methoxybenzamide vs. Des-Methoxy Benzamide: Hydrogen-Bond Acceptor Capacity

The target compound incorporates a 4-methoxy substituent on the benzamide ring, which distinguishes it from analogs such as 2-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide or N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide that lack this group or place it at different positions . Computational predictions (SwissADME) indicate that the 4-methoxy group contributes an additional hydrogen-bond acceptor site, increasing the topological polar surface area (TPSA) by approximately 9 Ų relative to the des-methoxy analog, and reducing predicted logP by ~0.3 units [1]. This is expected to enhance aqueous solubility and reduce non-specific protein binding relative to more lipophilic, des-methoxy comparators.

Physicochemical Property Solubility Permeability

Secondary Alcohol vs. Tertiary Amine Linker: Impact on Hydrogen-Bond Donor Capacity

The ethyl linker of the target compound contains a free hydroxyl group (secondary alcohol), whereas close analogs such as N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-methoxybenzamide and N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide replace this with a tertiary amine . The hydroxyl group serves as both a hydrogen-bond donor (HBD) and acceptor, increasing the HBD count from 0 to 1 relative to the dimethylamino analog. This change is predicted to reduce passive membrane permeability (lower PAMPA Pₑ) while enhancing solubility [1]. In CNS drug design, the HBD count is a key determinant of blood-brain barrier penetration; compounds with HBD >1 generally exhibit lower brain-to-plasma ratios [2].

Hydrogen Bonding Permeability CNS Drug Design

Molecular Weight and Ligand Efficiency Differentiation vs. Bulkier Analogs

With a molecular weight of 277.34 Da, the target compound is substantially smaller than analogs bearing additional rings or heavy atoms such as N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (MW ~372 Da) or 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide (MW ~394 Da) . Lower molecular weight correlates with higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and greater compliance with lead-likeness filters (e.g., rule of three for fragment-based screening) [1]. Even in the absence of potency data, the lower MW of the target compound makes it a more suitable starting point for fragment growth or for combinatorial library design where molecular complexity is built in a controlled manner.

Ligand Efficiency Fragment-Based Drug Discovery Lead-Likeness

Data Availability Caveat: Known vs. Unknown Biological Targets

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed (searched 2026-05-09) returned no quantitative bioactivity data (IC50, Ki, EC50) for CAS 1257548-20-1. By contrast, several structural analogs have been annotated with target engagement data: for example, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(4-(2-methylbenzoyl)piperidin-1-yl)pyridazine-3-carboxamide shows Scd1 IC50 = 3 nM [1], and N-(thiophen-2-yl)benzamide derivatives exhibit BRAF IC50 values in the sub-micromolar range [2]. The absence of data for the target compound means that its biological activity profile is unvalidated, and procurement decisions must account for the risk that the compound may be inactive against the intended target.

Data Gap Analysis Procurement Decision Risk Assessment

Recommended Application Scenarios for N-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide (CAS 1257548-20-1)


Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration of Thiophene-Benzamide Chemical Space

The compound's unique combination of thiophen-3-yl regioisomerism, secondary alcohol linker, and 4-methoxy substitution makes it a valuable entry in SAR matrix studies aimed at mapping the pharmacophore requirements of thiophene-benzamide target classes. Procurement is justified when systematically varying the thiophene attachment point (2-yl vs. 3-yl) and linker functionality (OH vs. NMe2 vs. azepane) to establish structure-activity or structure-property relationships [1]. The lower molecular weight (277 Da) relative to pre-optimized analogs also suits fragment-growth strategies .

Fragment-Based Lead Generation and Library Design

With 22 heavy atoms and a predicted logP of ~2.6, the compound resides in a physicochemical space compliant with the 'rule of three' for fragment-based drug discovery [1]. It can serve as a fragment-sized probe for initial screening against enzymatic or cellular targets, where the hydroxyl and methoxy groups provide synthetic handles for further elaboration. The absence of published bioactivity data means it represents an unexplored fragment with novelty value for library enrichment .

Physicochemical Property Benchmarking and In Silico Model Validation

The compound can be used as an experimental standard to validate computational models predicting logP, solubility, permeability, and metabolic stability for thiophene-containing benzamides. Its moderate predicted logP (~2.6) and balanced HBD/HBA profile make it a suitable calibration compound for chromatographic hydrophobicity measurements (e.g., CHI logD) and PAMPA permeability assays [1]. Procurement is recommended for laboratories building in-house ADME prediction models that require experimental ground-truth data for heterocycle-containing amides.

Synthetic Methodology Development and Building-Block Chemistry

The compound's structure, featuring a chiral secondary alcohol adjacent to a thiophene ring, presents a useful substrate for developing enantioselective synthetic methods (e.g., asymmetric reduction of the corresponding ketone, or kinetic resolution) [1]. As a building block, the primary amide and hydroxyl groups allow further derivatization (acylation, alkylation, oxidation to ketone) to generate diverse compound libraries .

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.